

Application Notes and Protocols: 2-Cyano-6-fluorobenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Cyano-6-fluorobenzoic acid

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Introduction

2-Cyano-6-fluorobenzoic acid is a versatile, fluorinated building block of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a cyano group and a fluorine atom ortho to a carboxylic acid, imparts valuable physicochemical properties that are strategically leveraged in drug design. The presence of the electron-withdrawing fluorine atom can enhance metabolic stability and influence the acidity of the carboxylic acid, while the cyano group offers a versatile handle for further chemical modifications. This document provides detailed application notes, experimental protocols, and relevant biological data concerning the use of **2-Cyano-6-fluorobenzoic acid** in drug discovery, with a primary focus on its application in the synthesis of potent enzyme inhibitors for cancer therapy.

Application in the Synthesis of PARP Inhibitors

A prominent application of **2-Cyano-6-fluorobenzoic acid** is as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.

Talazoparib (BMN-673): A Case Study

Talazoparib is a highly potent PARP1/2 inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. The synthesis of Talazoparib and its analogs often utilizes intermediates derived from **2-Cyano-6-fluorobenzoic acid**.

Data Presentation

The following tables summarize the in vitro biological activity of Talazoparib, a key therapeutic agent synthesized using a derivative of **2-Cyano-6-fluorobenzoic acid**, and the anticancer activity of the building block itself.

Table 1: In Vitro Activity of Talazoparib[1]

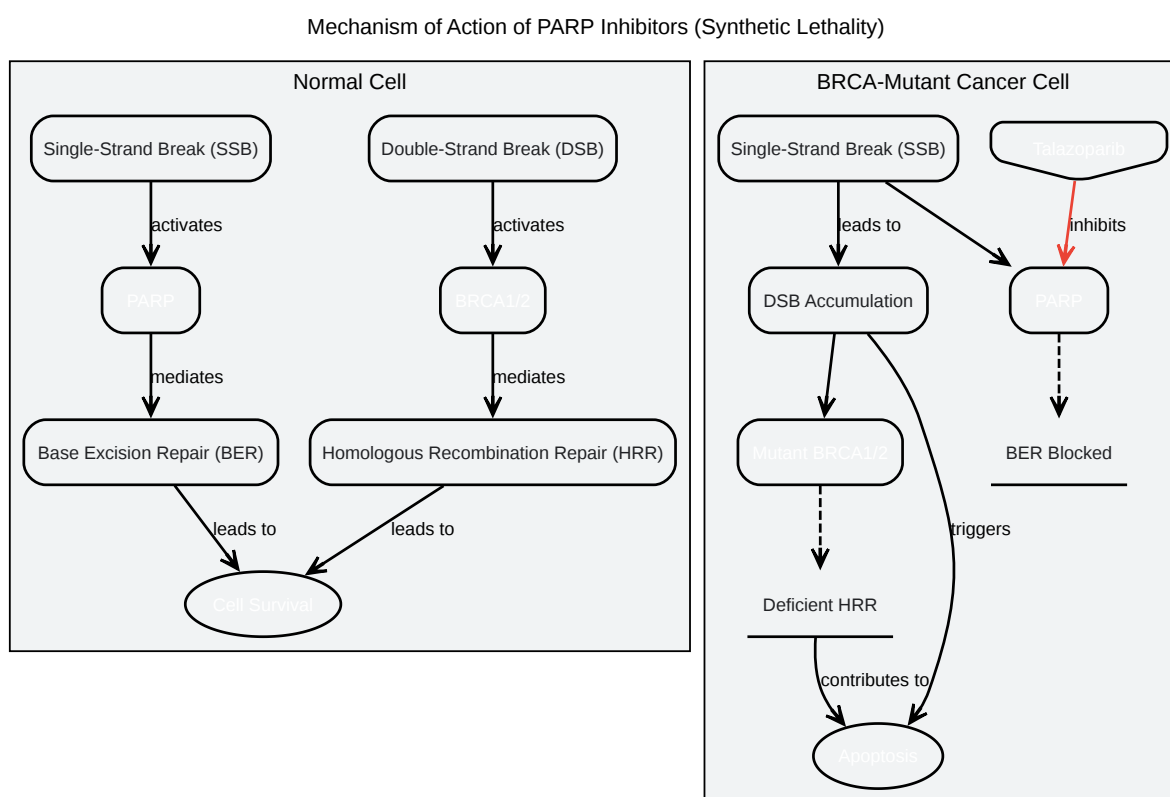
Target/Assay	Value	Units
PARP1 Enzyme Inhibition (K _i)	1.2	nM
PARP2 Enzyme Inhibition (K _i)	0.87	nM
Whole-Cell PARylation (EC ₅₀)	2.51	nM
MX-1 (BRCA1 mutant) Cell Proliferation (EC ₅₀)	0.3	nM
Capan-1 (BRCA2 mutant) Cell Proliferation (EC ₅₀)	5	nM

Table 2: Anticancer Activity of **2-Cyano-6-fluorobenzoic Acid**

Cell Line	Cancer Type	IC ₅₀	Units
HL-60	Leukemia	3.5	μM
A549	Lung	4.0	μM
MCF7	Breast	4.5	μM
HepG2	Liver	1.30	μM

Signaling Pathway

The mechanism of action of PARP inhibitors like Talazoparib is centered on the concept of synthetic lethality in BRCA-deficient cancer cells. The following diagram illustrates this signaling pathway.



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Caption: Synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a key intermediate from **2-Cyano-6-fluorobenzoic acid** and a standard assay for evaluating PARP-1 inhibition.

Protocol 1: Synthesis of a Dihydropyridophthalazinone Intermediate

This protocol is a representative synthesis of a dihydropyridophthalazinone core, a key structural motif in many PARP inhibitors, including Talazoparib. The synthesis starts from an intermediate derived from **2-Cyano-6-fluorobenzoic acid**.

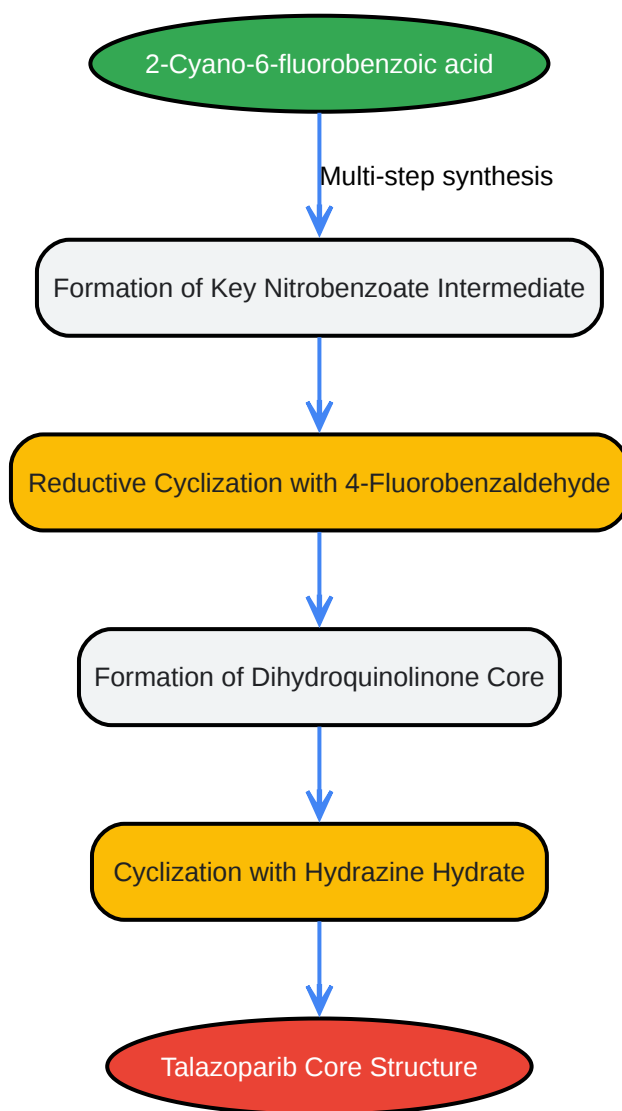
Step 1: Amidation of **2-Cyano-6-fluorobenzoic acid**

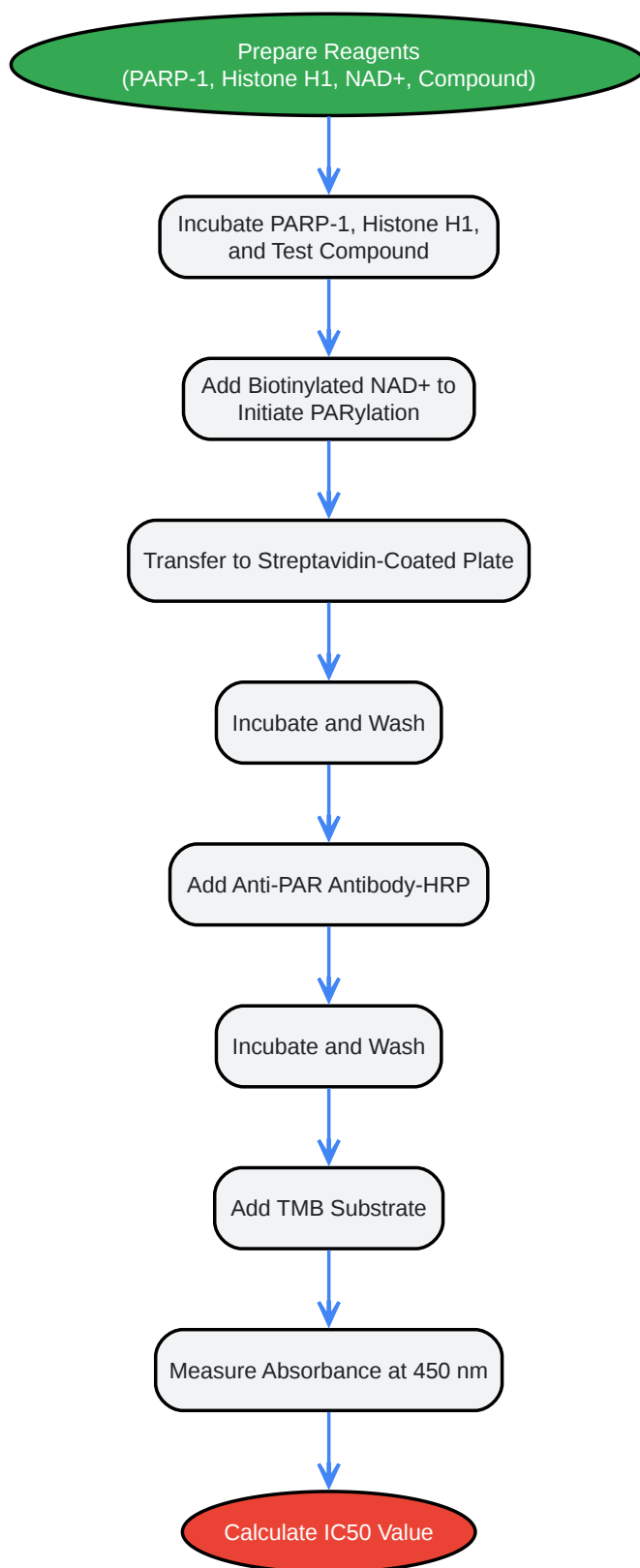
- To a solution of **2-Cyano-6-fluorobenzoic acid** (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Concentrate the mixture under reduced pressure to obtain the acid chloride.
- Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.

Step 2: Reductive Cyclization

- A key intermediate for Talazoparib synthesis involves a reductive cyclization. A precursor, methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, can be reacted with 4-fluorobenzaldehyde in the presence of a reducing agent like titanium(III) chloride to form the 2,3-dihydroquinolin-4(1H)-one core.[2]

- The resulting dihydroquinolinone can then be reacted with hydrazine hydrate in methanol at room temperature to form the final tricyclic phthalazinone core of Talazoparib.[2]





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References

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